molecular formula C7H8BN3O2 B2623506 {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid CAS No. 1471260-44-2

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid

Cat. No. B2623506
CAS RN: 1471260-44-2
M. Wt: 176.97
InChI Key: GPQTWAVNDMMBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid” is a chemical compound with the CAS Number: 1471260-44-2. It has a molecular weight of 176.97 and its IUPAC name is (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 and the Inchi Key is GPQTWAVNDMMBDO-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

It’s plausible that it interacts with its targets, leading to changes in cellular processes that inhibit tumor growth .

Biochemical Pathways

Given its potential anti-tumor activity , it may influence pathways related to cell proliferation and survival.

Result of Action

Based on the anti-tumor activity of similar compounds , it may induce cell cycle arrest or apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid in lab experiments is its versatility. It can be used as a reagent in organic synthesis and has shown promising results in drug development. However, one limitation of using this compound is its potential toxicity, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the research on {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine its safety profile and potential side effects. Its unique structural properties also make it an attractive candidate for the development of new materials, and further research in this area is needed. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various fields, including drug development and organic synthesis. Its unique structural properties and versatile nature make it an attractive candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid has been extensively studied for its potential applications in drug development. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. Additionally, it has been used as a reagent in organic synthesis and has shown significant potential in the development of new materials.

properties

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQTWAVNDMMBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NN=C(N2C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vial flushed with argon was added 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (318 mg, 1.5 mmol), PdCl2(dppf).DCM (245 mg, 0.3 mmol), bis(pinacolato)diboron (508 mg, 2 mmol), and KOAc (442 mg, 4.5 mmol). Anhydrous dioxane (8 mL) was added, and the mixture was heated to 100° C. for 3 hours. After cooling to room temperature, the mixture was filtered over a plug of Celite, and concentrated to provide the crude product, which was used directly without further purification. LCMS-ESI+: calc'd for C7H9BN3O2: 178.1 (M+H+); Found: 178.1 (M+H+).
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
245 mg
Type
reactant
Reaction Step Two
Quantity
508 mg
Type
reactant
Reaction Step Three
Name
Quantity
442 mg
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.